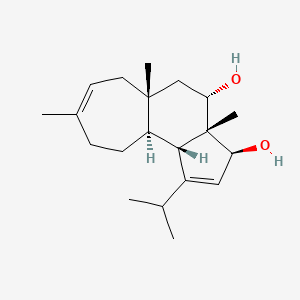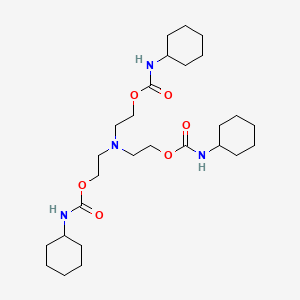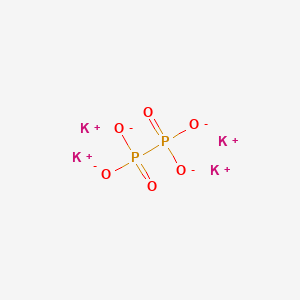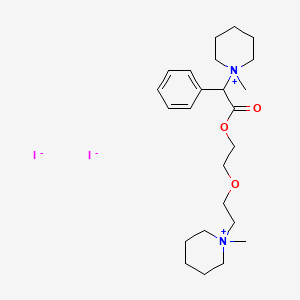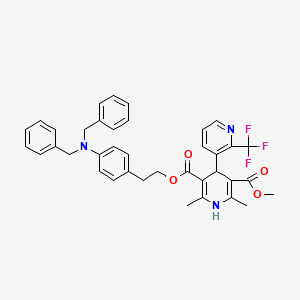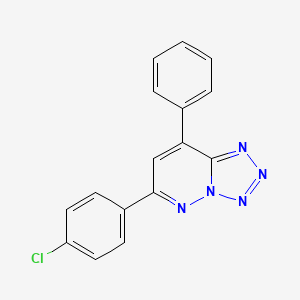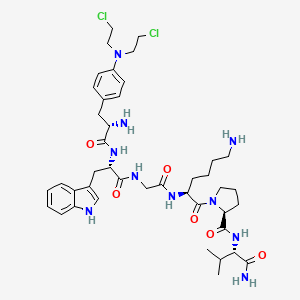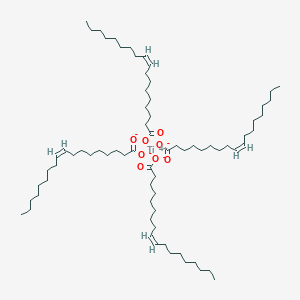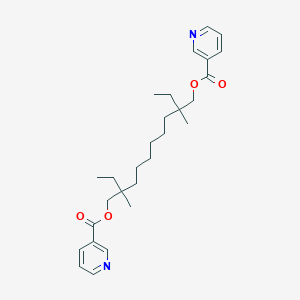
Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds contain a 1,2,4-triazole ring substituted by a phenyl group.
准备方法
The synthesis of Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with 5-methyl-1,2,4-triazole-3-thiol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced equipment and techniques to monitor and control the reaction parameters.
化学反应分析
Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinoline derivatives.
科学研究应用
Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for modifications that can tailor its properties for specific applications.
作用机制
The mechanism of action of Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride involves its interaction with molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
相似化合物的比较
Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride can be compared with other phenyl-1,2,4-triazole derivatives. Similar compounds include N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine and bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane . These compounds share structural similarities but differ in their specific substituents and overall properties, which can influence their reactivity and applications.
This compound stands out due to its unique combination of a quinoline ring and a triazole moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
87236-37-1 |
|---|---|
分子式 |
C12H11ClN4S |
分子量 |
278.76 g/mol |
IUPAC 名称 |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]quinoline;hydrochloride |
InChI |
InChI=1S/C12H10N4S.ClH/c1-8-13-12(16-15-8)17-11-7-6-9-4-2-3-5-10(9)14-11;/h2-7H,1H3,(H,13,15,16);1H |
InChI 键 |
HUJDPRQNQXQQOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1)SC2=NC3=CC=CC=C3C=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


